molecular formula C19H26ClNO B6296028 N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine CAS No. 1252594-38-9

N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine

Cat. No. B6296028
CAS RN: 1252594-38-9
M. Wt: 319.9 g/mol
InChI Key: BXRCPNFPCJZLKS-UHFFFAOYSA-N
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Description

N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine, also known as N-chloro-3-cyclohexylsalicylidene-cyclohexylamine, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents, such as benzene, toluene, and chloroform, and can be synthesized in the lab. Its structure consists of a cyclohexyl ring with an amine group attached to a chloro-salicylidene group. This compound has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine has a wide range of applications in scientific research. It has been used as a model compound to study the structure and reactivity of organic molecules. It has also been used in the synthesis of novel compounds with potential applications in medicine and biotechnology. Additionally, it has been used as a catalyst in organic synthesis, and in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate in order to facilitate the desired reaction. Additionally, it is believed that the compound can act as an electron acceptor, accepting electrons from the substrate in order to facilitate the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine have not been extensively studied. However, it is believed that the compound may have some antioxidant properties, as well as some anti-inflammatory and anti-cancer effects. Additionally, it has been suggested that the compound may have some protective effects against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine has a number of advantages and limitations for lab experiments. One of the main advantages is that the compound is relatively easy to synthesize in the lab, and can be used in a wide range of experiments. Additionally, the compound is relatively inexpensive and can be stored for long periods of time without degrading. However, the compound is also sensitive to air and light and can degrade over time if not stored properly. Additionally, the compound is toxic and should be handled with caution.

Future Directions

The potential applications of N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine are numerous. Future research could focus on the development of new synthetic methods for the production of the compound, as well as its use as a catalyst in organic synthesis. Additionally, further research could focus on the biochemical and physiological effects of the compound, as well as its potential applications in medicine and biotechnology. Finally, research could also focus on the development of new materials and polymers using the compound as a starting material.

Synthesis Methods

N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamineyclohexylsalicylidene-cyclohexylamine can be synthesized in the lab using a number of methods. One of the most common methods is the reaction of cyclohexanone with chloro-salicylaldehyde. This reaction takes place in the presence of a strong base, such as sodium hydroxide, and yields the desired product in high yields. Another method involves the reaction of cyclohexanone with an alkyl halide, such as bromo-chloro-salicylidene, in the presence of a base to yield the desired product.

properties

IUPAC Name

4-chloro-2-cyclohexyl-6-(cyclohexyliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO/c20-16-11-15(13-21-17-9-5-2-6-10-17)19(22)18(12-16)14-7-3-1-4-8-14/h11-14,17,22H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRCPNFPCJZLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-3-cyclohexylsalicylidene)-cyclohexylamine

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